Methylisoeugenol
Overview
Description
Methylisoeugenol, also known as 1,2-dimethoxy-4-(prop-1-enyl)benzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound can exist as both (E)- and (Z)-isomers . This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Mechanism of Action
Target of Action
Methylisoeugenol, a phenylpropanoid, is found in certain essential oils . It plays a significant role in nature, especially in the interactions between tephritid fruit flies and plants . It has been suggested that this compound targets TNF receptor superfamily member 1A (TNFRSF1A), NF-kappa B p65 subunit (RELA), and toll-like receptor 4 (TLR4) .
Mode of Action
It has been shown to interrupt action potentials, which may be involved in its anti-pain activity . It also has anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .
Biochemical Pathways
This compound is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .
Pharmacokinetics (ADME Properties)
It’s known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to understand the specific ADME properties of this compound.
Result of Action
This compound has been shown to have significant effects at the molecular and cellular level. For instance, it has been found to have antimicrobial effects, causing damage to the cell membrane, disruption of the cell membrane and swelling of the cells, cell membrane hyperpolarization and enhanced membrane permeability, and, finally, leakage of intracellular components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that the essential oil of Melaleuca bracteata leaves contains 90.46% methyleugenol, making it an ideal material for studying the biosynthetic pathway of methyleugenol . .
Biochemical Analysis
Biochemical Properties
Methylisoeugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . It is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .
Cellular Effects
This compound has shown to display a wide range of biological activities such as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products . The dual effect of eugenol and its related compounds can influence cell viability and anti-inflammatory activity to various degrees .
Molecular Mechanism
The major metabolic pathway of this compound in the rat was found to be the oxidative transformation of the propenyl side chain leading to hydroxy and/or methoxy substituted cinnamic and benzoic acids . Other reactions were O-demethylation, and oxidation to 3,4-dimethoxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetone . Additional metabolic pathways leading to potentially reactive intermediates have been suggested .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to form DNA adducts after side-chain hydroxylation and sulfation . A single dose of 0.05mg/kg (0.28 µmol/kg) this compound was sufficient to form detectable levels of DNA adducts in the liver of ko-tg mice . This dose is 4-fold below the estimated mean daily intake of this compound by humans from foods .
Dosage Effects in Animal Models
In animal models, this compound has shown to form DNA adducts after side-chain hydroxylation and sulfation . A single dose of 0.05mg/kg (0.28 µmol/kg) this compound was sufficient to form detectable levels of DNA adducts in the liver of ko-tg mice . This dose is 4-fold below the estimated mean daily intake of this compound by humans from foods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylisoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent, and polyethylene glycol 800 acts as a phase transfer catalyst. The reaction is carried out at a temperature of 140°C for 3 hours, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the methylation of isoeugenol using methylating agents such as dimethyl sulfate or methyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions: Methylisoeugenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Methylisoeugenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in treating certain diseases or conditions.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
- Eugenol
- Isoeugenol
- Methyl eugenol
- Elemicin
- Myristicin
Methylisoeugenol’s unique combination of a methoxy group and a propenyl side chain contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Record name | methyl isoeugenol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026531 | |
Record name | 4-Allyl-1,2-dimethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.50 °C. @ 760.00 mm Hg | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
Record name | Isoeugenyl methyl ether | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6380-24-1, 93-16-3, 6379-72-2 | |
Record name | cis-Methylisoeugenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isomethyleugenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylisoeugenol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Allyl-1,2-dimethoxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-prop-1-enylveratrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLISOEUGENOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 - 17 °C | |
Record name | Methylisoeugenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.